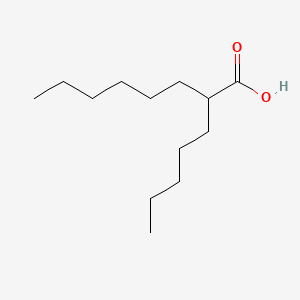![molecular formula C9H15NO4 B14612167 2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 58227-36-4](/img/structure/B14612167.png)
2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H13NO4. It is an ester derivative of methacrylic acid and is known for its applications in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-(dimethylcarbamoyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield methacrylic acid and 2-(dimethylcarbamoyloxy)ethanol.
Polymerization: It can undergo free radical polymerization to form polymers used in coatings, adhesives, and other materials.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Polymerization: Initiated using radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Hydrolysis: Methacrylic acid and 2-(dimethylcarbamoyloxy)ethanol.
Polymerization: Polymers with varying molecular weights and properties depending on the reaction conditions.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers for coatings, adhesives, and sealants.
Materials Science: Employed in the development of advanced materials with specific properties such as hydrophobicity or flexibility.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its biocompatibility and ability to form hydrogels.
Mechanism of Action
The mechanism of action of 2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The compound’s ester group can participate in radical polymerization reactions, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and the specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl Methacrylate: Another ester of methacrylic acid, commonly used in the production of polymethyl methacrylate (PMMA).
Ethyl Methacrylate: Similar in structure but with an ethyl group instead of the 2-(dimethylcarbamoyloxy)ethyl group.
Butyl Methacrylate: Contains a butyl group and is used in the production of flexible polymers.
Uniqueness
2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate is unique due to its specific ester group, which imparts distinct properties to the resulting polymers. These properties include enhanced flexibility, biocompatibility, and the ability to form hydrogels, making it suitable for specialized applications in biomedical and materials science .
Properties
CAS No. |
58227-36-4 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(dimethylcarbamoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H15NO4/c1-7(2)8(11)13-5-6-14-9(12)10(3)4/h1,5-6H2,2-4H3 |
InChI Key |
HXICXKDVJSAIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


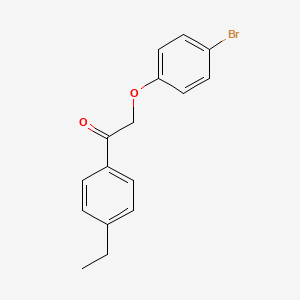
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)
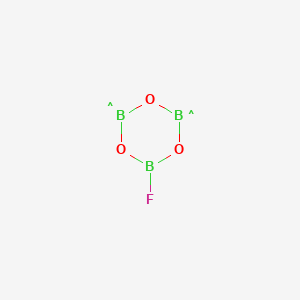
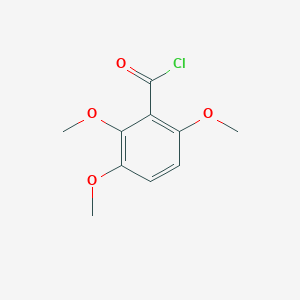
![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
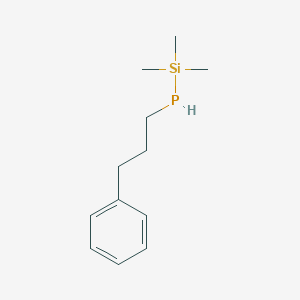
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
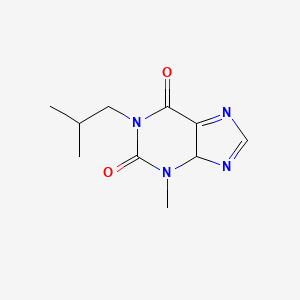
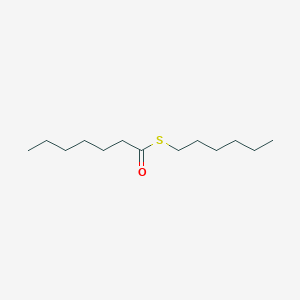
![Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl-](/img/structure/B14612137.png)
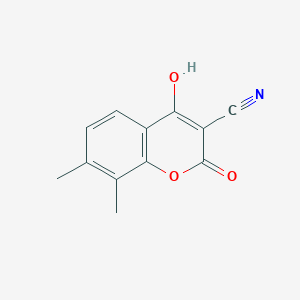
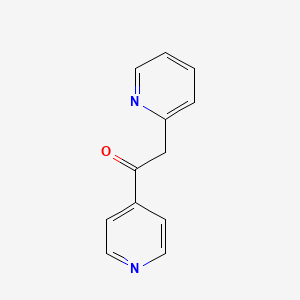
![1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14612162.png)
